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Introduction

Diabetic peripheral neuropathy (DPN) is one of the most common and debilitating
complications of diabetes, affecting up to 50% of patients.[1] It is characterized by progressive,
length-dependent nerve damage, leading to symptoms ranging from pain and sensory loss to
foot ulcers and amputations.[1][2] The pathophysiology of DPN is complex, with chronic
hyperglycemia being a primary driver.[1][3] Hyperglycemia can lead to a state of impaired
metabolism and bioenergetic failure in peripheral nerves, contributing to nerve damage.[4]

T-1095 is an orally active, selective inhibitor of the sodium-glucose cotransporters SGLT1 and
SGLT2.[5] As a prodrug, it is metabolized in the body to its active form, T-1095A.[6] By
inhibiting SGLTs in the kidney, T-1095 blocks glucose reabsorption and increases urinary
glucose excretion, thereby effectively lowering blood glucose levels.[6][7] While originally
developed as a general anti-diabetic agent, its potent glucose-lowering effect makes it a
valuable pharmacological tool for investigating the direct impact of glycemic control on the
progression and potential amelioration of diabetic neuropathy in preclinical models.

These application notes provide a comprehensive overview and detailed protocols for utilizing
T-1095 in the study of diabetic neuropathy.

Mechanism of Action: T-1095
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T-1095 exerts its antihyperglycemic effect through a mechanism independent of insulin action.
[8] After oral administration, it is absorbed and converted to its active metabolite, T-1095A.[6] T-
1095A targets SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in
the proximal tubules of the kidneys. By inhibiting these transporters, T-1095A effectively
reduces the renal threshold for glucose, leading to significant excretion of glucose in the urine
and a subsequent reduction in systemic blood glucose concentrations.[6][9]
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Figure 1: Mechanism of action of T-1095.
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Rationale for Use in Diabetic Neuropathy Research

A key mechanism implicated in the pathogenesis of diabetic neuropathy is the polyol pathway.
[10][11] In a hyperglycemic state, excess glucose that cannot be processed by glycolysis is
shunted into this pathway.[11] The enzyme aldose reductase converts glucose to sorbitol, a
reaction that consumes the cofactor NADPH.[10] Sorbitol accumulation within nerve cells
creates osmotic stress, while the depletion of NADPH impairs the regeneration of reduced
glutathione, a critical antioxidant, leading to increased oxidative stress.[10][12] Both osmotic
and oxidative stress contribute significantly to nerve cell damage and the development of
neuropathy.[12]

By lowering systemic glucose levels, T-1095 reduces the substrate available for the polyol
pathway in nerve tissues. This intervention provides a direct method to test the hypothesis that
tight glycemic control can prevent or reverse the pathological changes associated with diabetic

neuropathy.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://austinpublishinggroup.com/endocrinology-diabetes/fulltext/ajed-v6-id1064.php
https://en.wikipedia.org/wiki/Polyol_pathway
https://en.wikipedia.org/wiki/Polyol_pathway
https://austinpublishinggroup.com/endocrinology-diabetes/fulltext/ajed-v6-id1064.php
https://austinpublishinggroup.com/endocrinology-diabetes/fulltext/ajed-v6-id1064.php
https://www.mdpi.com/1422-0067/25/16/9042
https://www.mdpi.com/1422-0067/25/16/9042
https://www.benchchem.com/product/b1682860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

T-1095 Treatment
(Lowers Blood Glucose)

Chronic Hyperglycemia

Increased Glucose Flux
into Polyol Pathway

Aldose Reductase

Glucose — Sorbitol

1 Sorbitol Accumulation t NADPH Consumption

| Glutathione Regeneration

OSMIOHC SHEss (Oxidative Stress)

Nerve Damage &
Dysfunction

Diabetic Neuropathy

Click to download full resolution via product page

Figure 2: Pathophysiology of diabetic neuropathy and T-1095's point of intervention.
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Quantitative Data Summary

The following tables summarize key quantitative data for T-1095 based on published preclinical
studies.

Table 1: Pharmacological Properties of T-1095

Compound Target ICs0 (M) Reference

T-1095 Human SGLT1 22.8 [5]

| T-1095 | Human SGLT2 | 2.3 |[5] |

Table 2: Effects of T-1095 on Glycemic Control in STZ-Induced Diabetic Rats

Treatment Blood Glucose

Duration HbA1c (%) Reference
Group (mgldL)
Normal

8 weeks ~100 ~4.0 [9]
Control
STZ Diabetic

8 weeks > 500 ~12.0 [9]
Control

STZ+0.1% T-

8 weeks ~250 ~7.5 9]
1095

(Values are approximate, based on graphical data from the cited source.)

Table 3: Expected Outcomes of T-1095 on Neuropathy Endpoints
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Diabetic Control T-1095 Treated Rationale /
Parameter
Group Group Measurement
Motor Nerve
. Improved / Measures nerve
Conduction Decreased ] .
. Normalized function.[13][14]
Velocity
Behavioral test for
Thermal Paw Decreased Increased /
. . . sensory neuropathy.
Withdrawal Latency (Hyperalgesia) Normalized [15]
] Behavioral test for
Mechanical ) Increased /
) Decreased (Allodynia) ) sensory neuropathy.
Withdrawal Threshold Normalized [15]

| Epidermal Nerve Fiber Density | Decreased | Preserved / Increased | Morphological measure

of nerve degeneration.[16] |

Experimental Protocols
Protocol 1: Induction of Diabetes in a Rodent Model

This protocol describes the induction of Type 1 diabetes using streptozotocin (STZ), a chemical

that is toxic to pancreatic 3-cells.[17]
Materials:

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).

Streptozotocin (STZ).

Citrate buffer (0.1 M, pH 4.5), sterile.

Glucometer and test strips.

Animal housing and husbandry supplies.

Procedure:
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o Acclimatization: Acclimate animals for at least one week prior to the experiment.
e Fasting: Fast animals for 4-6 hours before STZ injection.

e STZ Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately
before use. Protect the solution from light.

o For Rats: A single intraperitoneal (IP) injection of 50-65 mg/kg.

o For Mice: Multiple low-dose protocol (e.g., 50 mg/kg IP for 5 consecutive days) is often
used to reduce mortality and induce a more stable diabetic state.[17]

« Injection: Administer the STZ solution via IP injection. Administer an equivalent volume of
citrate buffer to control animals.

o Post-Injection Care: Provide animals with a 10% sucrose water solution for the first 24 hours
to prevent hypoglycemia due to massive insulin release from dying (-cells.

o Diabetes Confirmation: Monitor blood glucose levels 48-72 hours after the final injection from
tail vein blood. Animals with non-fasting blood glucose levels >250 mg/dL are considered
diabetic and can be included in the study.

Protocol 2: T-1095 Administration and Study Design

This protocol outlines the experimental workflow for a typical preclinical study investigating the
effects of T-1095 on diabetic neuropathy.

Materials:

Diabetic and non-diabetic control animals (from Protocol 1).

T-1095.

Powdered rodent chow.

Precision scale.

Procedure:
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Group Allocation: Divide animals into at least three groups:
o Group 1: Non-diabetic Control (standard diet).

o Group 2: Diabetic Control (standard diet).

o Group 3: Diabetic + T-1095 (T-1095 mixed diet).

Baseline Measurements: Before starting treatment, perform baseline measurements for all
neuropathy endpoints (see Protocol 3).

T-1095 Diet Preparation: Prepare the T-1095 diet by thoroughly mixing the compound into
powdered chow. A common dose is 0.03% to 0.1% (w/w).[9][18] Prepare fresh diet weekly.

Treatment Period: Administer the respective diets to the animal groups for a period of 4 to 8
weeks.[9] Monitor animal body weight and food intake weekly. Monitor blood glucose and
HbAlc at regular intervals (e.g., every 2-4 weeks).

Endpoint Measurements: At the end of the treatment period, repeat the neuropathy endpoint
measurements.

Tissue Collection: At the study terminus, euthanize animals according to approved protocols
and collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, skin from the hind paw)
for histological or molecular analysis.

Experimental Workflow

eel
inal n &
/ Measurement its Tissue Collection

v ko Week 0 Week 0 Weeks 1-8
Confirm Hyperglycemia —#|  Group Allocation & | Treatment Period |_ _ During Treatment
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Figure 3: Preclinical experimental workflow for T-1095 evaluation.

Protocol 3: Neuropathy Endpoint Assessments

NCV is a critical, objective measure of peripheral nerve function.[19][20]
Procedure (for rat sciatic nerve):
» Anesthetize the rat and maintain its body temperature at 37°C.

o Expose the sciatic nerve at two points: the sciatic notch (proximal) and the popliteal fossa
(distal).

e Place stimulating electrodes at the proximal site and recording electrodes on the
gastrocnemius muscle.

o Deliver a supramaximal electrical stimulus and record the latency of the resulting compound
muscle action potential (CMAP).

¢ Move the stimulating electrodes to the distal site and repeat the stimulation, recording the
new latency.

e Measure the distance between the proximal and distal stimulation sites.

o Calculate Motor NCV (m/s) = Distance (m) / (Proximal Latency - Distal Latency).

1. Thermal Hyperalgesia (Hargreaves Plantar Test):

» Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate.
» Position a radiant heat source under the glass, directly beneath the hind paw.
 Activate the heat source and start a timer.

o Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency.
» Ashortened latency in diabetic animals indicates thermal hyperalgesia.

2. Mechanical Allodynia (von Frey Filaments):
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¢ Place the animal on an elevated mesh floor and allow it to acclimate.

» Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind
paw.

» A positive response is a sharp withdrawal of the paw.

o Determine the 50% withdrawal threshold using the up-down method. A lower threshold in
diabetic animals indicates mechanical allodynia.

ENFD is a quantitative morphological marker for small-fiber sensory neuropathy.[16]
Procedure:

e Collect a 3-mm punch biopsy from the plantar surface of the hind paw.

o Fix the tissue in a suitable fixative (e.g., PLP fixative).

o Cryoprotect the tissue in sucrose, then embed and freeze it.

e Cut 50-um sections using a cryostat.

o Perform immunohistochemistry using an antibody against the pan-axonal marker PGP9.5.
» Visualize the stained nerve fibers using a fluorescence microscope.

o Count the number of individual nerve fibers crossing the dermal-epidermal junction and
express the result as fibers/mm of epidermal length.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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